molecular formula C8H11N3O2 B8578129 4-(2-Aminoethyl)-2-nitrobenzenamine

4-(2-Aminoethyl)-2-nitrobenzenamine

Cat. No.: B8578129
M. Wt: 181.19 g/mol
InChI Key: KHECKONZKFQERT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Aminoethyl)-2-nitrobenzenamine is an organic compound that features both an amino group and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-2-nitrobenzenamine typically involves the nitration of 4-(2-Aminoethyl)aniline. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to avoid over-nitration or decomposition of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment. This method ensures consistent quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-2-nitrobenzenamine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Substitution: Halogenating agents or other electrophiles.

Major Products Formed

    Reduction: 4-(2-Aminoethyl)-2-aminophenylamine.

    Oxidation: 4-(2-Aminoethyl)-2-nitrosophenylamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(2-Aminoethyl)-2-nitrobenzenamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-2-nitrobenzenamine involves its interaction with specific molecular targets. The amino and nitro groups can participate in various biochemical pathways, influencing the activity of enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dopamine: A neurotransmitter with a similar structure but different functional groups.

    4-(2-Aminoethyl)benzenesulfonamide: Another compound with an aminoethyl group but different substituents on the benzene ring.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

4-(2-aminoethyl)-2-nitroaniline

InChI

InChI=1S/C8H11N3O2/c9-4-3-6-1-2-7(10)8(5-6)11(12)13/h1-2,5H,3-4,9-10H2

InChI Key

KHECKONZKFQERT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCN)[N+](=O)[O-])N

Origin of Product

United States

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